molecular formula C13H16BrNO2 B5872079 5-bromo-N-cyclopentyl-2-methoxybenzamide

5-bromo-N-cyclopentyl-2-methoxybenzamide

Cat. No.: B5872079
M. Wt: 298.18 g/mol
InChI Key: LZJFFPQDYOIQSF-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopentyl-2-methoxybenzamide is an organic compound with a molecular formula of C13H16BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and a cyclopentyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopentyl-2-methoxybenzamide typically involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopentyl-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in organic synthesis.

Major Products Formed

    Substitution: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation: Products include 5-bromo-2-methoxybenzoic acid or 5-bromo-2-methoxybenzaldehyde.

    Reduction: Products include 5-bromo-N-cyclopentyl-2-methoxybenzylamine.

Scientific Research Applications

5-Bromo-N-cyclopentyl-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopentyl-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-cyclopentyl-2-methoxybenzamide is unique due to the combination of its bromine, methoxy, and cyclopentyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-bromo-N-cyclopentyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-17-12-7-6-9(14)8-11(12)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJFFPQDYOIQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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